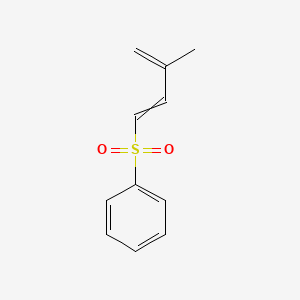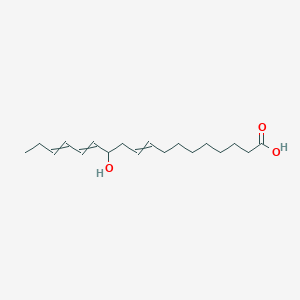
12-Hydroxyoctadeca-9,13,15-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxyoctadeca-9,13,15-trienoic acid is a hydroxylated fatty acid derived from octadecatrienoic acid It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyoctadeca-9,13,15-trienoic acid typically involves the enzymatic oxidation of octadecatrienoic acids. For instance, the enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (γ-linolenic acid) in the presence of specific enzymes can lead to the formation of hydroxylated derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar enzymatic processes used in laboratory settings. The scalability of these methods would depend on the availability of the enzymes and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Hydroxyoctadeca-9,13,15-trienoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different oxylipins.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymes such as lipoxygenases are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of conjugated tetraenes and bis-allylic hydroxy acids.
Reduction: Formation of less oxidized fatty acids.
Substitution: Formation of substituted fatty acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
12-Hydroxyoctadeca-9,13,15-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Studied for its role in plant metabolism and as a signaling molecule.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 12-Hydroxyoctadeca-9,13,15-trienoic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 9-Hydroxyoctadeca-10,12,15-trienoic acid (9-HOTrE)
- 13-Hydroxyoctadeca-9,11,15-trienoic acid (13-HOTrE)
Comparison:
- Uniqueness: 12-Hydroxyoctadeca-9,13,15-trienoic acid is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity.
- Similarities: Like other hydroxylated fatty acids, it participates in similar biochemical pathways and exhibits comparable biological activities .
Eigenschaften
CAS-Nummer |
81325-64-6 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
12-hydroxyoctadeca-9,13,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h3-4,9,11-12,14,17,19H,2,5-8,10,13,15-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
WOZLPPGKSWZLBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC=CC(CC=CCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



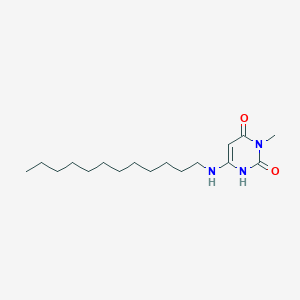
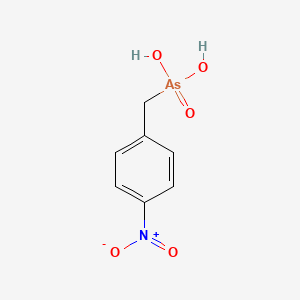

![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)
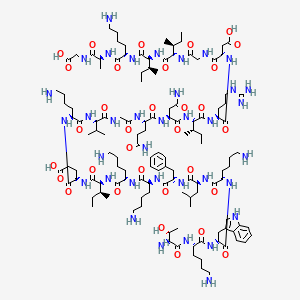


phosphanium bromide](/img/structure/B14421102.png)
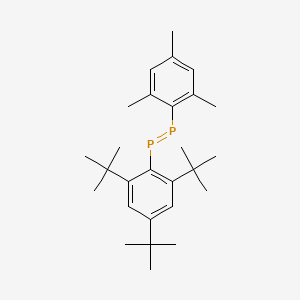
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
